molecular formula C8H10N2O3 B1391032 [2-(Methylamino)-5-nitrophenyl]methanol CAS No. 946582-41-8

[2-(Methylamino)-5-nitrophenyl]methanol

Cat. No. B1391032
CAS RN: 946582-41-8
M. Wt: 182.18 g/mol
InChI Key: YGERWDZJRVNQSX-UHFFFAOYSA-N
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Description

“[2-(Methylamino)-5-nitrophenyl]methanol” is a chemical compound with the CAS Number: 946582-41-8 . It has a molecular weight of 182.18 and its IUPAC name is [2-(methylamino)-5-nitrophenyl]methanol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “[2-(Methylamino)-5-nitrophenyl]methanol” is 1S/C8H10N2O3/c1-9-8-3-2-7 (10 (12)13)4-6 (8)5-11/h2-4,9,11H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[2-(Methylamino)-5-nitrophenyl]methanol” is a solid substance . It has a melting point range of 157 - 159 degrees Celsius .

Scientific Research Applications

Photochemical Reaction Mechanisms

  • Mechanism of Methanol Photorelease : A study by Il'ichev, Schwörer, and Wirz (2004) explored the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including methanol photorelease. They identified intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals, significant for applications in determining physiological response times to bioagents (Il'ichev, Schwörer, & Wirz, 2004).

N-Methylation and Transfer Hydrogenation

  • N-Methylation of Amines : Sarki et al. (2021) reported a method for selective N-methylation of amines using methanol as a C1 synthon and H2 source, highlighting the synthetic value of this advanced N-methylation reaction in pharmaceutical applications (Sarki et al., 2021).

Diels-Alder Reactions

  • Diels–Alder Reactions with Oxazoles : Ibata et al. (1986) investigated the Diels–Alder reactions of 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles. They observed the formation of 3-hydroxypyridine derivatives via methanol elimination, useful for synthesis in organic chemistry (Ibata, Nakano, Nakawa, Toyoda, & Isogami, 1986).

Inhibitors of Pseudomonas aeruginosa

  • Inhibitors of PqsD in Pseudomonas aeruginosa : Storz et al. (2014) explored (2-nitrophenyl)methanol derivatives as inhibitors of PqsD, a key enzyme in Pseudomonas aeruginosa. They discovered derivatives with improved in cellulo efficacy, providing insights for anti-infective applications (Storz, Allegretta, Kirsch, Empting, & Hartmann, 2014).

Colorimetric Chemosensor Development

  • Highly Selective Sensing of Cyanide : A study by Na et al. (2014) developed a colorimetric chemosensor based on a Schiff base for highly selective sensing of cyanide in aqueous solutions. This research is crucial for environmental monitoring and safety applications (Na, Park, Jo, Lee, & Kim, 2014).

Synthesis of Complex Molecules

  • Synthesis and Hydrolysis of sym-Triaminobenzene Homologues : Research by Shchurova et al. (2022) involved the synthesis of methyl derivatives of sym-triaminobenzene, emphasizing the eco-benign processes in the production of dyes, pigments, and drugs (Shchurova, Alekseyeva, Sysolyatin, & Malykhin, 2022).

Solvatochromism in Solvent Mixtures

Safety and Hazards

The safety information for “[2-(Methylamino)-5-nitrophenyl]methanol” indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[2-(methylamino)-5-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-8-3-2-7(10(12)13)4-6(8)5-11/h2-4,9,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGERWDZJRVNQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methylamino)-5-nitrophenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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